[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate is a complex organic compound that features both aromatic and aliphatic components It is characterized by the presence of a methoxyphenyl group, an ethylamino group, an oxoethyl group, and a formylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.
Amidation: The 4-methoxyphenylacetyl chloride is then reacted with ethylamine to form 2-(4-methoxyphenyl)ethylamine.
Coupling Reaction: The intermediate 2-(4-methoxyphenyl)ethylamine is then coupled with 4-formylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the formyl group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-hydroxymethylbenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate is used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structure allows for interactions with biological macromolecules, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure contributes to the properties of the final materials, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The methoxy and formyl groups can participate in hydrogen bonding and van der Waals interactions, facilitating binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Methoxyphenyl)ethylamine]: Shares the methoxyphenyl and ethylamine groups but lacks the oxoethyl and formylbenzoate groups.
[4-Methoxybenzaldehyde]: Contains the methoxyphenyl and formyl groups but lacks the ethylamino and oxoethyl groups.
[4-Methoxybenzoic Acid]: Similar in having the methoxyphenyl group but differs in the presence of a carboxylic acid group instead of the formyl group.
Uniqueness
[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple sites for chemical modification, making it a versatile compound in various fields of research and industry.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-17-8-4-14(5-9-17)10-11-20-18(22)13-25-19(23)16-6-2-15(12-21)3-7-16/h2-9,12H,10-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACKHXDQINMGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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